1,2-Bis(4-chlorophenyl)ethane-1,2-diamine

Lipophilicity Drug Design Medicinal Chemistry

1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS 86212-34-2) is a meso-configured vicinal diamine engineered for stereoelectronic control in asymmetric synthesis. Unlike non-halogenated DPEN, its dual 4-chlorophenyl groups exert a strong electron-withdrawing effect that modulates ligand basicity and coordination geometry, delivering >95% ee in Ru/Rh-catalyzed asymmetric transfer hydrogenation of prochiral ketones. Validated in the desymmetrization route to enantioenriched Nutlin-3 (84:16 scalemic ratio) and sinomenine-derived TNF-α inhibitors. Supplied at ≥95% purity with batch-specific NMR, HPLC, and GC documentation. For research and industrial use only; not for therapeutic or veterinary applications.

Molecular Formula C14H14Cl2N2
Molecular Weight 281.2 g/mol
CAS No. 86212-34-2
Cat. No. B1330857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(4-chlorophenyl)ethane-1,2-diamine
CAS86212-34-2
Molecular FormulaC14H14Cl2N2
Molecular Weight281.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl
InChIInChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2
InChIKeyHHPPUZSHKRJDIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS 86212-34-2) – Procurement-Focused Technical Baseline


1,2-Bis(4-chlorophenyl)ethane-1,2-diamine (CAS 86212-34-2), a meso‑configured vicinal diamine with the molecular formula C₁₄H₁₄Cl₂N₂ and a molecular weight of 281.18 g/mol, serves as a chiral building block and ligand precursor in asymmetric synthesis and medicinal chemistry . Its structure, featuring two electron‑withdrawing 4‑chlorophenyl groups, imparts distinct steric and electronic properties that differentiate it from non‑halogenated analogs such as 1,2‑diphenylethane‑1,2‑diamine (DPEN) . The compound is typically supplied at ≥95% purity with batch‑specific analytical documentation (NMR, HPLC, GC) and is used exclusively for research and industrial applications, not for therapeutic or veterinary use .

Why Generic 1,2‑Diamine Substitution Fails – The Critical Role of Chlorophenyl Substituents in 1,2‑Bis(4‑chlorophenyl)ethane‑1,2‑diamine


Substituting 1,2‑bis(4‑chlorophenyl)ethane‑1,2‑diamine with a non‑halogenated analog such as DPEN or an alternative aryl‑substituted diamine compromises both stereoelectronic control and downstream synthetic utility. The 4‑chlorophenyl groups in this compound exert a strong electron‑withdrawing effect that modulates the basicity and coordination geometry of the vicinal diamine, directly influencing enantioselectivity in asymmetric catalysis and the reactivity profile in medicinal chemistry applications [1]. Generic substitution disregards these quantitative differences in electronic parameters, leading to suboptimal yields, reduced enantiomeric excess, or outright synthetic failure in key transformations such as the desymmetrization step required for enantioenriched Nutlin‑3 [2].

Quantitative Differentiation Evidence – 1,2‑Bis(4‑chlorophenyl)ethane‑1,2‑diamine vs. DPEN and Class Analogs


Higher Predicted LogP Enhances Lipophilicity for Membrane‑Associated Targets

The predicted partition coefficient (LogP) of 1,2‑bis(4‑chlorophenyl)ethane‑1,2‑diamine is 5.09 , substantially higher than the LogP of 2.4 reported for the non‑halogenated analog DPEN [1]. This difference quantifies the increased lipophilicity conferred by the 4‑chlorophenyl substituents.

Lipophilicity Drug Design Medicinal Chemistry

Elevated Predicted pKa Modulates Amine Basicity and Coordination Chemistry

The predicted acid dissociation constant (pKa) of 1,2‑bis(4‑chlorophenyl)ethane‑1,2‑diamine is 9.32±0.10 . This value reflects the electronic influence of the 4‑chlorophenyl groups on the vicinal diamine core, distinguishing it from non‑halogenated analogs which exhibit different basicity profiles.

Coordination Chemistry Ligand Design Asymmetric Catalysis

Higher Melting Point Reflects Stronger Intermolecular Forces and Crystallinity

The reported melting point of 1,2‑bis(4‑chlorophenyl)ethane‑1,2‑diamine is 137‑138 °C (ethyl ether solvate) , compared to 123‑125 °C for the non‑halogenated DPEN . This 14‑15 °C elevation is attributed to enhanced dipole‑dipole interactions and potential halogen bonding involving the 4‑chlorophenyl groups.

Crystallization Purification Formulation

Validated Synthetic Utility in Enantioenriched Nutlin‑3 Production

The desymmetrization of meso‑1,2‑bis(4‑chlorophenyl)ethane‑1,2‑diamine is the key step in a concise, operationally simple synthesis of enantioenriched (−)-Nutlin‑3 [1]. The process yields an 84:16 scalemic mixture of (−)-Nutlin‑3 that exhibits biological activity comparable to the commercial eutomer, demonstrating the compound's critical role in accessing a therapeutically relevant MDM2 inhibitor.

Asymmetric Synthesis Chiral Resolution Medicinal Chemistry

Documented Application in Potent TNF‑α Inhibitor Synthesis

1,2‑Bis(4‑chlorophenyl)ethane‑1,2‑diamine is explicitly used as a reactant in the synthesis of sinomenine derivatives that exhibit potent TNF‑α inhibitory activity [1]. This application is not documented for the non‑halogenated DPEN analog, underscoring a functional differentiation in medicinal chemistry utility.

Inflammation Drug Discovery Sinomenine Derivatives

Achievable Enantiomeric Excess Exceeds 95% in Optimized Chiral Synthesis

Optimized synthetic protocols for (1R,2R)‑1,2‑bis(4‑chlorophenyl)ethane‑1,2‑diamine achieve enantiomeric excess (ee) values above 95% . This high stereochemical purity is critical for applications requiring well‑defined chiral environments, such as asymmetric transfer hydrogenation catalysts coordinated with ruthenium or rhodium [1].

Chiral Resolution Asymmetric Synthesis Quality Control

Optimal Research and Industrial Application Scenarios for 1,2‑Bis(4‑chlorophenyl)ethane‑1,2‑diamine (CAS 86212‑34‑2)


Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

When coordinated with ruthenium or rhodium, enantiopure (1R,2R)‑ or (1S,2S)‑1,2‑bis(4‑chlorophenyl)ethane‑1,2‑diamine forms a rigid chiral environment that induces high enantioselectivity in ATH of prochiral ketones to chiral secondary alcohols [1]. The >95% ee achievable with this ligand makes it the preferred choice over DPEN when electronic tuning via 4‑chlorophenyl groups is required to optimize catalyst performance.

Desymmetrization‑Based Synthesis of Enantioenriched Nutlin‑3

The meso‑form of this diamine undergoes efficient desymmetrization using a chiral thiourea catalyst to yield an 84:16 scalemic mixture of (−)-Nutlin‑3 with biological activity comparable to the commercial eutomer [1]. This validated protocol eliminates the need for expensive chiral auxiliaries and provides a reliable route to an important MDM2 inhibitor intermediate.

Synthesis of Sinomenine‑Derived TNF‑α Inhibitors

As a documented reactant in the preparation of sinomenine derivatives exhibiting potent TNF‑α inhibitory activity [1], this diamine is essential for medicinal chemistry programs targeting inflammatory pathways. Its unique LogP of 5.09 and predicted pKa of 9.32 further support the design of lipophilic, membrane‑permeable inhibitor candidates.

Chiral Building Block for Custom Ligand and Catalyst Development

With a melting point of 137‑138 °C [1] and high crystallinity, this compound serves as a robust chiral scaffold for preparing custom bis(sulfonamide) ligands or chiral auxiliaries. Its electron‑withdrawing 4‑chlorophenyl groups enable fine‑tuning of metal‑chelation strength, distinguishing it from DPEN in applications requiring precise stereoelectronic control.

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